molecular formula C8H9ClN4 B6183023 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride CAS No. 2624137-44-4

7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride

Cat. No. B6183023
CAS RN: 2624137-44-4
M. Wt: 196.6
InChI Key:
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Description

7-Azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride, also known as 7-Azido-CPH, is a chemical compound composed of a 5-azido-6-hydroxy-7-hydroxycyclopenta[b]pyridine ring structure and a hydrochloride salt. It is a highly reactive compound and is used in a variety of scientific research applications. In

Scientific Research Applications

7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride is used in a variety of scientific research applications, such as in the synthesis of peptides, peptidomimetics, and other bioactive molecules. It is also used in the synthesis of fluorescent labels for imaging and detection of proteins and other biomolecules. Additionally, 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride is used in the synthesis of polymers and nanomaterials for biomedical applications.

Mechanism of Action

7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride is a highly reactive compound and can be used in a variety of chemical reactions. It can be used as a catalyst for the formation of amide bonds, and it can be used to form a variety of other bonds such as ester, ether, and thioether bonds. Additionally, 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride can be used to form cyclic compounds, such as cyclic peptides, and can be used in the synthesis of polymers and nanomaterials.
Biochemical and Physiological Effects
7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and lipoxygenase, and to reduce inflammation and oxidative stress. Additionally, 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride has been shown to have anti-cancer and anti-infective properties, and to have an effect on the immune system.

Advantages and Limitations for Lab Experiments

7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride has a number of advantages for lab experiments. It is a highly reactive compound and can be used in a variety of chemical reactions. Additionally, 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride is relatively inexpensive and can be easily synthesized using the Ugi four-component reaction. However, 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride is a hazardous compound and should be handled with caution.

Future Directions

The potential future directions for 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Additionally, further research into the synthesis of fluorescent labels for imaging and detection of proteins and other biomolecules, and the synthesis of polymers and nanomaterials for biomedical applications, is needed. Finally, further investigation into the safety and toxicity of 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride is needed in order to ensure its safe use in lab experiments.

Synthesis Methods

7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride is synthesized through a method known as the Ugi four-component reaction. This reaction involves the condensation of an amine, a carboxylic acid, an isocyanide, and an aldehyde. The reaction is catalyzed by a base such as sodium hydroxide to form a single product. The reaction is carried out in a solvent such as dichloromethane at room temperature and yields a product with a yield of up to 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3,4,5-tetrahydropyridine", "sodium azide", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: 2,3,4,5-tetrahydropyridine is reacted with sulfuric acid to form 5H,6H,7H-cyclopenta[b]pyridine.", "Step 2: The resulting cyclopenta[b]pyridine is then reacted with sodium azide in ethanol to form 7-azido-5H,6H,7H-cyclopenta[b]pyridine.", "Step 3: The azide compound is then reduced to the corresponding amine using sodium nitrite and hydrochloric acid.", "Step 4: The final product, 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride, is obtained by reacting the amine with hydrochloric acid." ] }

CAS RN

2624137-44-4

Product Name

7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride

Molecular Formula

C8H9ClN4

Molecular Weight

196.6

Purity

95

Origin of Product

United States

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